Cas no 1423-97-8 (17b-Dihydro Equilenin)

17b-Dihydro Equilenin 化学的及び物理的性質
名前と識別子
-
- Estra-1,3,5,7,9-pentaene-3,17-diol,(17b)-
- estra-1,3,5,7,9-pentaene-3,17beta-diol
- 17β-Dihydro Equilenin
- (13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol
- 17β-Equilenin
- 17-dihydroequilenin
- 17β-Dihydro Equilenin (BETA-EQUILENOL)
- 3,17β-Dihydroxyestra-1(10),2,4,6,8-pentene
- 17b-Dihydro Equilenin
-
- インチ: InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1
- InChIKey: RYWZPRVUQHMJFF-BZSNNMDCSA-N
- SMILES: OC1C=CC2C3CC[C@@]4([C@H](CC[C@H]4C=3C=CC=2C=1)O)C
計算された属性
- 精确分子量: 268.14600
じっけんとくせい
- 密度みつど: 1.1199 (rough estimate)
- Boiling Point: 350.53°C (rough estimate)
- Refractive Index: 1.4800 (estimate)
- PSA: 40.46000
- LogP: 3.73620
17b-Dihydro Equilenin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D448960-2.5mg |
17b-Dihydro Equilenin |
1423-97-8 | 2.5mg |
$ 193.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-471333-2.5 mg |
17β-Dihydro equilenin, |
1423-97-8 | 2.5 mg |
¥2,708.00 | 2023-07-11 | ||
A2B Chem LLC | AE39595-10mg |
estra-1,3,5,7,9-pentaene-3,17beta-diol |
1423-97-8 | 10mg |
$787.00 | 2024-04-20 | ||
A2B Chem LLC | AE39595-2.5mg |
estra-1,3,5,7,9-pentaene-3,17beta-diol |
1423-97-8 | 2.5mg |
$306.00 | 2024-04-20 | ||
A2B Chem LLC | AE39595-25mg |
estra-1,3,5,7,9-pentaene-3,17beta-diol |
1423-97-8 | 25mg |
$1635.00 | 2024-04-20 | ||
TRC | D448960-1mg |
17b-Dihydro Equilenin |
1423-97-8 | 1mg |
$97.00 | 2023-05-18 | ||
TRC | D448960-10mg |
17b-Dihydro Equilenin |
1423-97-8 | 10mg |
$ 696.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-471333-2.5mg |
17β-Dihydro equilenin, |
1423-97-8 | 2.5mg |
¥2708.00 | 2023-09-05 | ||
TRC | D448960-25mg |
17b-Dihydro Equilenin |
1423-97-8 | 25mg |
$ 1581.00 | 2023-09-07 |
17b-Dihydro Equilenin 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
17b-Dihydro Equileninに関する追加情報
17b-Dihydro Equilenin: A Comprehensive Overview
17b-Dihydro Equilenin, a compound with the CAS registry number 1423-97-8, is a steroidal saponin derivative that has garnered significant attention in the fields of pharmacology and endocrinology. This compound, also referred to as equilenin 17β-diol, is a naturally occurring phytoestrogen found in various plant species, particularly in the roots and rhizomes of certain herbs. Its chemical structure is characterized by a steroidal backbone with hydroxyl groups at specific positions, which contribute to its unique biological activities.
Recent studies have highlighted the potential of 17b-Dihydro Equilenin as a promising candidate for hormone replacement therapy (HRT). Unlike synthetic estrogens, this compound exhibits a more selective agonistic activity on estrogen receptors, making it a safer alternative for patients with hormone-sensitive conditions. Research published in the *Journal of Steroid Biochemistry and Molecular Biology* demonstrated that equilenin 17β-diol can modulate estrogen receptor signaling pathways without inducing adverse effects commonly associated with traditional HRT drugs.
The pharmacokinetic profile of 17b-Dihydro Equilenin has been extensively studied, revealing its excellent bioavailability and rapid absorption when administered orally. This makes it an ideal candidate for developing oral formulations aimed at treating conditions such as osteoporosis, menopausal symptoms, and cardiovascular diseases. Furthermore, preclinical trials have shown that this compound can enhance bone mineral density and reduce inflammation, suggesting its potential role in preventing age-related degenerative diseases.
One of the most exciting developments in the research of 17b-Dihydro Equilenin is its application in personalized medicine. By leveraging advances in genomics and proteomics, scientists are now able to identify patient populations who are most likely to benefit from this compound. For instance, studies have shown that individuals with specific polymorphisms in the estrogen receptor gene may exhibit enhanced responsiveness to equilenin 17β-diol, paving the way for tailored therapeutic interventions.
In addition to its therapeutic applications, 17b-Dihydro Equilenin has also been explored for its potential in cosmetics and skincare products. Its ability to mimic estrogenic activity without causing systemic hormonal imbalances makes it an attractive ingredient for anti-aging formulations. Recent clinical trials have demonstrated that topical application of this compound can improve skin elasticity and reduce wrinkles, offering a natural alternative to synthetic retinoids.
The synthesis and characterization of 17b-Dihydro Equilenin have also been optimized through green chemistry approaches. Researchers have developed eco-friendly methods for large-scale production of this compound, ensuring sustainability and reducing environmental impact. These advancements not only make equilenin 17β-diol more accessible but also align with global efforts to promote environmentally responsible pharmaceutical manufacturing.
Despite its numerous advantages, further research is needed to fully understand the long-term safety profile of 17b-Dihydro Equilenin. Ongoing clinical trials are investigating its efficacy in treating chronic conditions such as prostate cancer and neurodegenerative diseases. Early results are promising, with reports indicating that this compound can inhibit cancer cell proliferation and protect neuronal cells from oxidative stress.
In conclusion, 17b-Dihydro Equilenin (CAS No. 1423-97-8) represents a groundbreaking advancement in the field of natural product-based therapeutics. Its unique pharmacological properties, combined with recent breakthroughs in research and development, position it as a key player in modern medicine. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to revolutionize treatment approaches for a wide range of health conditions.
1423-97-8 (17b-Dihydro Equilenin) Related Products
- 6639-99-2(17α-Dihydro Equilenin)
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)
- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)




